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Compound of Interest

(S)-Tert-butyl 3-methyl-1,4-
Compound Name:
diazepane-1-carboxylate

Cat. No.: B562592

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of
significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis
of various pharmaceutical agents, most notably as a key intermediate in the development of
the Rho-kinase (ROCK) inhibitor, K-115 (Ripasudil). This technical guide provides a
comprehensive overview of its chemical properties, a detailed synthesis protocol, and its
application in the context of drug development, with a focus on the Rho-kinase signaling
pathway.

Chemical and Physical Properties

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a solid at room temperature. Its
fundamental properties are summarized in the table below for easy reference.
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Property Value

Molecular Weight 214.30 g/mol [1]
Molecular Formula C11H22N202[1][2]
Appearance Solid[2]

CAS Number 194032-32-1[1]

Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-
carboxylate

A practical and established method for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-
1-carboxylate involves an intramolecular Fukuyama-Mitsunobu cyclization. The synthesis
starts from the commercially available (S)-2-aminopropan-1-ol. Below is a detailed
experimental protocol based on reported synthetic routes.

Experimental Protocol

Starting Material: (S)-(+)-2-amino-1-propanol

Overall Yield: Approximately 45.2%

Optical Purity: 99.9% ee

Step 1: Nosylation of (S)-2-aminopropan-1-ol

» Dissolve (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile.

e Add a base, for example, triethylamine.

e Cool the mixture in an ice bath.

o Slowly add a solution of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the same solvent.

« Stir the reaction mixture at room temperature for several hours until the reaction is complete
(monitored by TLC).
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» Work up the reaction by adding water and extracting the product with an organic solvent
(e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the nosylated intermediate.

Step 2: N-Alkylation with a Boc-protected amino alcohol

e Dissolve the nosylated intermediate in a suitable solvent like acetonitrile.

e Add a base such as potassium carbonate.

e Add the Boc-protected amino alcohol.

 Stir the mixture at room temperature until the starting material is consumed.

« Filter off the inorganic salts and concentrate the filtrate to get the crude product.

» Purify by column chromatography on silica gel.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

e Dissolve the product from Step 2 in a suitable solvent (e.g., THF).

« Add triphenylphosphine (PPhs) and a dialkyl azodicarboxylate such as diisopropyl
azodicarboxylate (DIAD) at 0 °C.

o Allow the reaction to warm to room temperature and stir until completion.

o Concentrate the reaction mixture and purify by column chromatography to yield the protected
diazepane.

Step 4: Deprotection of the Nosyl Group

o Dissolve the protected diazepane in acetonitrile.

e Add potassium carbonate and thiophenol.

 Stir the mixture at room temperature for several hours.
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¢ Filter the reaction mixture and concentrate the filtrate.

o Purify the residue by column chromatography to yield (S)-tert-butyl 3-methyl-1,4-
diazepane-1-carboxylate as a yellow oil.

Step 5: Final Product Characterization

o The chemical purity of the final product can be determined by gas chromatography, with an
expected purity of approximately 97.5%.

e The optical purity can be measured after converting the product into a nosyl derivative, with
an expected enantiomeric excess of 99.9%ee.

Application in Drug Development: Intermediate for
the Rho-Kinase Inhibitor K-115

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a pivotal intermediate in the synthesis
of K-115 (Ripasudil), a potent and selective Rho-kinase (ROCK) inhibitor.[3][4] K-115 is utilized
in the treatment of glaucoma and ocular hypertension.[5][6] The synthesis of K-115 involves the
reaction of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with 4-fluoroisoquinoline-5-
sulfonyl chloride hydrochloride in the presence of a base like triethylamine in a solvent such as
acetonitrile.[7] This is followed by the deprotection of the Boc group.

The Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effect of K-115 is derived from its inhibition of the Rho-kinase signaling
pathway. This pathway is a critical regulator of various cellular processes, including smooth
muscle contraction, cell migration, and actin cytoskeleton organization.[8]

Signaling Pathway Diagram
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Caption: The Rho/Rho-Kinase signaling pathway leading to smooth muscle contraction and its
inhibition by K-115.

In this pathway, extracellular agonists bind to G-protein coupled receptors, leading to the
activation of RhoA. Active RhoA-GTP then activates Rho-kinase (ROCK). ROCK, in turn,
phosphorylates and inactivates myosin light chain phosphatase (MLCP). This inhibition of
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MLCP leads to an increase in the phosphorylation of the myosin light chain, resulting in smooth
muscle contraction. K-115, as a ROCK inhibitor, blocks this cascade, leading to smooth muscle
relaxation. In the context of glaucoma, this relaxation of the trabecular meshwork increases the
outflow of aqueous humor, thereby reducing intraocular pressure.[5]

Conclusion

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a valuable chiral intermediate with
significant applications in the pharmaceutical industry. Its efficient synthesis is crucial for the
production of advanced drug candidates like the Rho-kinase inhibitor K-115. A thorough
understanding of its properties, synthesis, and the biological pathways it influences is essential
for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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